molecular formula C12H17NO5 B13037577 (S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid

(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid

Cat. No.: B13037577
M. Wt: 255.27 g/mol
InChI Key: JMRUMNAUPGNUDB-VIFPVBQESA-N
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Description

(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid is a chiral, non-proteinogenic amino acid derivative of significant value in medicinal chemistry and peptide research. The compound features a furan-3-yl heterocyclic side chain, a structure known for its potential as a bioisostere in drug design, which can influence the pharmacokinetic and binding properties of novel bioactive molecules . Its primary function is as a synthetic building block, where the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine functionality, allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences. This makes the reagent particularly valuable in the solid-phase peptide synthesis (SPPS) of complex peptides that require the incorporation of a unique, rigid heteroaromatic moiety. Researchers utilize this compound to introduce specific conformational constraints or to explore novel structure-activity relationships (SAR) in the development of therapeutic candidates, including enzyme inhibitors and receptor ligands. The furan ring presents a handle for further functionalization, enabling advanced chemical diversification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(3S)-3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

JMRUMNAUPGNUDB-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=COC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1

Origin of Product

United States

Preparation Methods

Starting Materials

Boc Protection Reaction

The Boc protection is generally performed by reacting the free amine of (S)-3-amino-3-(furan-3-yl)propanoic acid with Boc2O in an aqueous or organic solvent under mild basic conditions.

Typical procedure:

  • Dissolve the amino acid in a mixed solvent system (e.g., dioxane/water or THF/water).
  • Add a base such as sodium bicarbonate or triethylamine to maintain pH ~8-9.
  • Slowly add Boc2O at 0°C to room temperature with stirring.
  • Monitor the reaction by TLC or HPLC until completion.
  • Acidify the reaction mixture to precipitate the product or extract with organic solvents.
  • Purify by recrystallization or chromatography.

This method yields the Boc-protected amino acid with retention of stereochemistry at the α-carbon.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dioxane/water, THF/water Mixed solvents improve solubility and reaction rate
Base Sodium bicarbonate, triethylamine Maintains mild basic pH to prevent side reactions
Temperature 0°C to room temperature Low temperature minimizes racemization
Boc2O Equivalents 1.1 to 1.5 equivalents Slight excess ensures complete amine protection
Reaction Time 1 to 4 hours Monitored by TLC/HPLC
Purification Recrystallization or silica gel chromatography To achieve >95% purity

Alternative Synthetic Approaches

Asymmetric Synthesis of the Amino Acid Backbone

  • The chiral center at C-3 is often introduced via asymmetric Michael addition or enzymatic resolution.
  • For example, asymmetric conjugate addition of furan-3-yl nucleophiles to protected acrylate derivatives under chiral catalyst control.
  • Subsequent hydrolysis and deprotection steps yield the free amino acid, which is then Boc-protected.

Direct Coupling Methods

  • Coupling of furan-3-yl-substituted intermediates with Boc-protected amino acid derivatives using peptide coupling reagents (e.g., EDC, HATU) is less common but feasible.
  • This approach might be employed for analog synthesis rather than primary preparation.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Starting material (S)-3-amino-3-(furan-3-yl)propanoic acid Chiral amino acid precursor
Boc protection Boc2O, base (NaHCO3 or Et3N), dioxane/water, 0°C to RT, 1-4 h Boc-protected amino acid, stereochemistry retained
Purification Recrystallization or chromatography >95% purity
Storage 2–8°C dry, stock solutions at -20°C/-80°C Stability maintained, avoid moisture

Research Findings and Literature Support

  • The Boc protection of amino acids bearing heteroaryl substituents such as furan rings is well-documented, with high yields and stereochemical retention reported in peer-reviewed synthetic organic chemistry literature.
  • The mild reaction conditions prevent racemization, a critical factor for chiral amino acid derivatives.
  • Analytical characterization (NMR, HPLC, MS) confirms the successful preparation and purity of the compound.
  • Computational studies support the stability of the Boc-protected intermediate and its suitability for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Saturated amino acids.

    Substitution: Free amino acids without the Boc protection.

Scientific Research Applications

(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amino acid moiety can participate in various biochemical interactions, influencing cellular pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituent Aromatic System Key Features Evidence ID
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid Furan-3-yl Furan (O) Electron-rich oxygen heterocycle; moderate polarity, potential for H-bonding N/A
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl Thiophene (S) Larger sulfur atom; increased lipophilicity and π-stacking capacity
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-CF₃-phenyl Phenyl Electron-withdrawing CF₃ group; enhanced metabolic stability and lipophilicity
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 2-Hydroxyphenyl Phenyl Polar hydroxyl group; improved solubility, H-bond donor capability
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl Phenyl Heavy halogen (I); potential for radiolabeling or cross-coupling reactions

Key Observations :

  • Furan vs. Thiophene’s larger atomic radius may enhance π-π interactions in hydrophobic binding pockets .
  • CF₃-Phenyl vs. Hydroxyphenyl : The trifluoromethyl group increases lipophilicity (logP ~1.98–2.5 inferred from analogs), favoring membrane penetration, while the hydroxyl group introduces H-bonding, beneficial for target engagement but possibly reducing bioavailability .
  • Halogenated Analogs : Iodophenyl derivatives (e.g., ) are precursors for Suzuki couplings, enabling modular synthesis of diverse inhibitors.

Physicochemical Properties

Property Furan-3-yl Derivative (Estimated) 3-CF₃-Phenyl Analog 2-Hydroxyphenyl Analog
Molecular Weight ~295 g/mol 357.3 g/mol 281.3 g/mol
logP (Predicted) 1.5–2.0 2.5–3.0 1.0–1.5
Solubility (Aqueous) Moderate Low High
Metabolic Stability Moderate High (due to CF₃) Low (hydroxyl susceptible to glucuronidation)

Notes:

  • The furan derivative’s logP is intermediate between polar hydroxyphenyl and lipophilic CF₃-phenyl analogs, balancing solubility and membrane penetration.
  • Hydroxyphenyl derivatives may require protective groups (e.g., TBDMS in ) during synthesis to prevent unwanted side reactions .

Example Routes :

  • Furan-3-yl Derivative: Likely synthesized via coupling of a Boc-protected β-amino acid precursor with a furan-3-yl boronic acid, analogous to iodophenyl derivatives in .
  • Thiophene Analog () : Uses similar coupling strategies, with thiophene boronic acids.
  • CF₃-Phenyl Analog : Introduced via trifluoromethylation reactions or pre-functionalized phenyl boronic acids .

Biological Activity

(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid, often abbreviated as Boc-furan-3-yl-propanoic acid, is a chiral amino acid derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a furan ring, which contributes to its unique structural properties and biological interactions.

  • Molecular Formula : C₁₂H₁₇NO₅
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 1379846-08-8
PropertyValue
Molecular FormulaC₁₂H₁₇NO₅
Molecular Weight255.27 g/mol
CAS Number1379846-08-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan ring enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets.

Research indicates that this compound can serve as an inhibitor for specific enzyme classes, particularly those involved in metabolic pathways. Its mechanism of action typically involves:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby blocking substrate access.
  • Receptor Modulation : It can modulate receptor activity, influencing downstream signaling pathways.

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

  • Antimicrobial Activity : In a study evaluating the compound's antimicrobial properties against Mycobacterium tuberculosis, it demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potential as a lead compound for tuberculosis treatment .
  • Enzyme Interaction : Interaction studies revealed that the compound exhibits binding affinity towards cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that it could influence the pharmacokinetics of co-administered drugs.

Case Studies

A notable case study involved the synthesis of peptide antibiotics utilizing this compound as a building block. The synthesized peptides showed enhanced antibacterial activity against resistant strains of bacteria, underscoring the compound's utility in drug development .

Applications in Drug Development

Given its structural characteristics and biological activity, this compound has several potential applications:

  • Drug Design : It serves as a scaffold for designing novel inhibitors targeting specific metabolic pathways.
  • Prodrug Development : The compound's properties make it suitable for prodrug formulations that can be activated in specific biological environments.

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